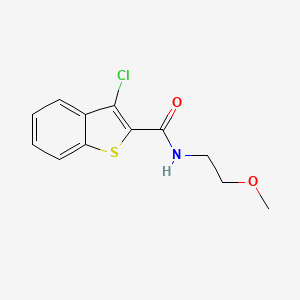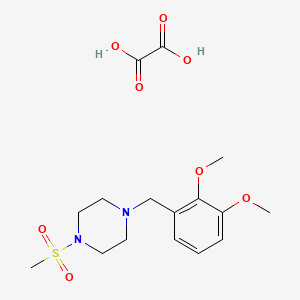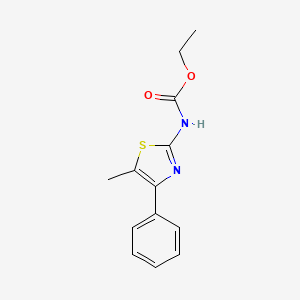![molecular formula C13H17ClN2O5S B5083872 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer. This antibody specifically targets the cancer antigen 125 (CA-125), which is overexpressed in many types of cancer, including ovarian, breast, and lung cancer.
Wirkmechanismus
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide targets the cancer antigen 125 (CA-125), which is overexpressed in many types of cancer. CA-125 is a glycoprotein that is expressed on the surface of cancer cells and shed into the bloodstream. 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide binds to CA-125 and induces antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been shown to have a specific and potent effect on cancer cells that overexpress CA-125. In preclinical studies, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In clinical trials, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been well-tolerated and has shown promising results in improving progression-free survival in patients with advanced ovarian cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in lab experiments is its specificity for cancer cells that overexpress CA-125. This allows researchers to target cancer cells specifically and avoid harming healthy cells. However, one limitation of using 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in lab experiments is its cost and availability. 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide is a monoclonal antibody that is produced using hybridoma technology, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide. One direction is to expand the use of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide to other types of cancer that overexpress CA-125, such as pancreatic and gastric cancer. Another direction is to investigate the potential of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers can explore the potential of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in immunotherapy, which uses the body's immune system to fight cancer. Overall, the development of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has shown promising results and has the potential to improve the treatment of cancer.
Synthesemethoden
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide is synthesized using hybridoma technology. Hybridoma cells are created by fusing antibody-producing cells with myeloma cells. The resulting hybridoma cells are then screened for their ability to produce the desired antibody. Once a hybridoma cell line that produces the desired antibody is identified, it can be cultured in large quantities to produce the antibody for use in research and clinical applications.
Wissenschaftliche Forschungsanwendungen
2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. In preclinical studies, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been shown to inhibit the growth of ovarian, breast, and lung cancer cells in vitro and in vivo. In clinical trials, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide has been tested in patients with ovarian cancer and has shown promising results. In a phase II clinical trial, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide in combination with chemotherapy improved progression-free survival in patients with advanced ovarian cancer.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O5S/c1-15-13(17)9-21-11-3-2-10(14)8-12(11)22(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIQKXRPUMKSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)


![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5083836.png)
![17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5083852.png)
![2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5083854.png)
![[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B5083856.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5083858.png)

